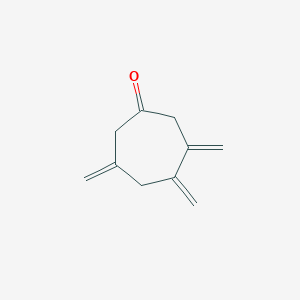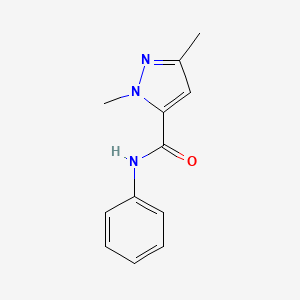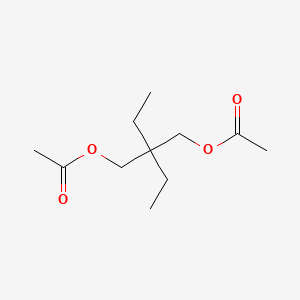
1,3-Propanediol, 2,2-diethyl-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C9H16O4. It is a derivative of 1,3-propanediol, where two hydrogen atoms are replaced by diethyl groups and the hydroxyl groups are acetylated. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, diacetate can be synthesized through the esterification of 1,3-propanediol, 2,2-diethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol, 2,2-diethyl- and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1,3-Propanediol, 2,2-diethyl- and acetic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-diethyl-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 1,3-propanediol, 2,2-diethyl-, which can then participate in various biochemical reactions. The acetate groups can also be involved in acetylation reactions, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-, diacetate: Similar in structure but with dimethyl groups instead of diethyl groups.
Neopentyl glycol diacetate: Another similar compound with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, diacetate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
63834-77-5 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3 |
InChI-Schlüssel |
QERZBQVBUHVAFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
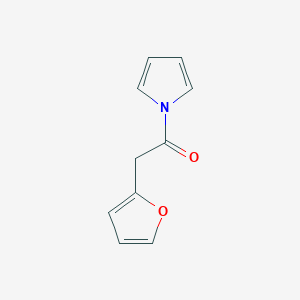



![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
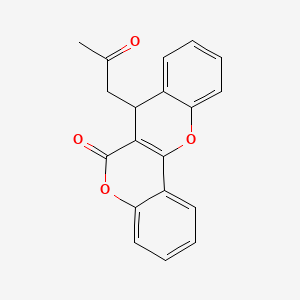
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
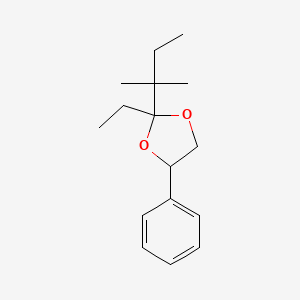
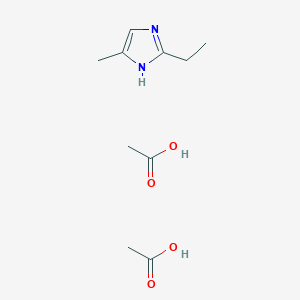
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
